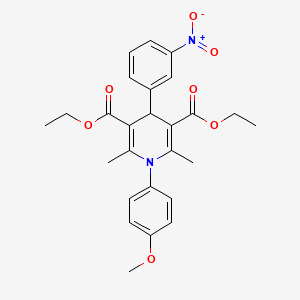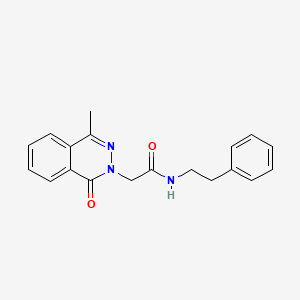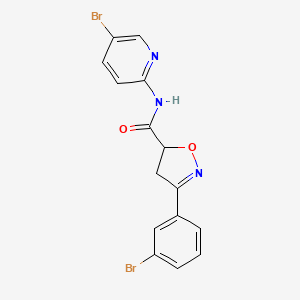![molecular formula C18H16F3N3O3S B10893364 7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10893364.png)
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methoxypropyl chain, a sulfanyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the hydroxyphenyl group: This step involves the coupling of a hydroxyphenyl derivative with the pyrido[2,3-d]pyrimidine core using a palladium-catalyzed cross-coupling reaction.
Attachment of the methoxypropyl chain: This can be done through an alkylation reaction using a suitable alkyl halide.
Incorporation of the sulfanyl group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiol reagent.
Addition of the trifluoromethyl group: This can be achieved through a trifluoromethylation reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters using appropriate alkylating or acylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Alkylating agents: Alkyl halides.
Acylating agents: Acyl chlorides.
Major Products Formed
Sulfoxides and sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of nitro groups.
Ethers and esters: Formed from the substitution of the hydroxy group.
Wissenschaftliche Forschungsanwendungen
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-methylpyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but lacks the trifluoromethyl group.
Eigenschaften
Molekularformel |
C18H16F3N3O3S |
|---|---|
Molekulargewicht |
411.4 g/mol |
IUPAC-Name |
7-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16F3N3O3S/c1-27-8-2-7-24-15-14(16(26)23-17(24)28)12(18(19,20)21)9-13(22-15)10-3-5-11(25)6-4-10/h3-6,9,25H,2,7-8H2,1H3,(H,23,26,28) |
InChI-Schlüssel |
RBYGYWUBMDZYIH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)C(=O)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10893298.png)
![4-[(1E)-2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}prop-1-en-1-yl]phenyl benzoate](/img/structure/B10893303.png)

![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B10893307.png)
![(2E,5E)-2-[(4-ethoxyphenyl)imino]-5-(3-iodo-4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10893310.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N~1~-(2-methoxydibenzo[B,D]furan-3-YL)acetamide](/img/structure/B10893322.png)
![(4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone](/img/structure/B10893329.png)
![N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide](/img/structure/B10893338.png)
![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(quinoxalin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10893347.png)
![ethyl (5-bromo-2-methoxy-4-{(E)-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10893355.png)

